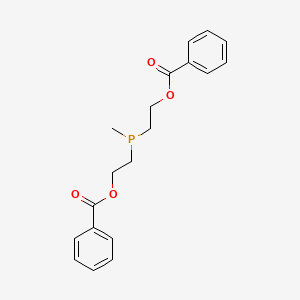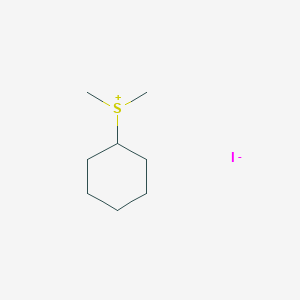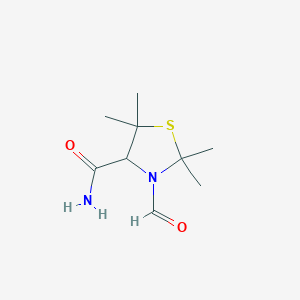
Bis(pentafluorophenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluorophenyl)ethane-1,2-dione is a compound known for its unique chemical structure and properties. It features two pentafluorophenyl groups attached to an ethane-1,2-dione backbone. This compound is of interest in various fields of chemistry due to its electron-withdrawing pentafluorophenyl groups, which impart distinct reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentafluorophenyl)ethane-1,2-dione typically involves the reaction of pentafluorobenzene with ethane-1,2-dione under specific conditions. One common method includes the use of a strong base to deprotonate the ethane-1,2-dione, followed by nucleophilic substitution with pentafluorobenzene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentafluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can yield different derivatives of the original compound.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Bis(pentafluorophenyl)ethane-1,2-dione has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Bis(pentafluorophenyl)ethane-1,2-dione exerts its effects involves its interaction with molecular targets through its electron-withdrawing pentafluorophenyl groups. These groups can stabilize transition states and intermediates, facilitating various chemical reactions. The pathways involved often include coordination with metal centers in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound used in coordination chemistry but with diphenyl groups instead of pentafluorophenyl groups.
1,2-Bis(dicyclohexylphosphino)ethane: Another related compound with dicyclohexyl groups.
Uniqueness
Bis(pentafluorophenyl)ethane-1,2-dione is unique due to its pentafluorophenyl groups, which provide strong electron-withdrawing effects. This makes it particularly valuable in catalysis and coordination chemistry, where such properties are desirable for stabilizing reactive intermediates and enhancing reaction rates.
Propriétés
Numéro CAS |
19555-07-8 |
|---|---|
Formule moléculaire |
C14F10O2 |
Poids moléculaire |
390.13 g/mol |
Nom IUPAC |
1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14F10O2/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)14(26)2-5(17)9(21)12(24)10(22)6(2)18 |
Clé InChI |
DIDVLGUIGXFFDQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
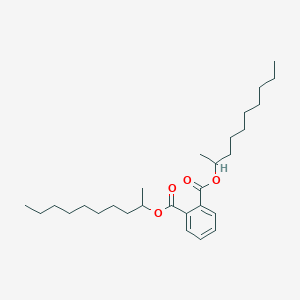
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
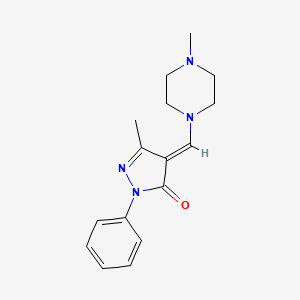
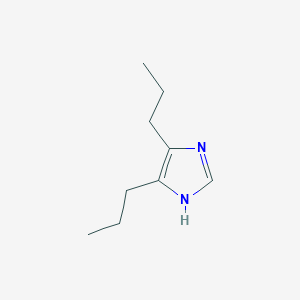
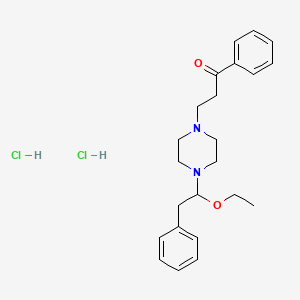
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
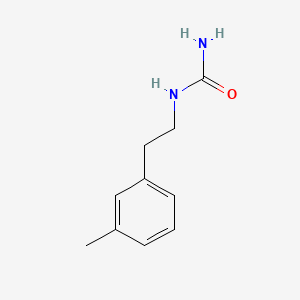
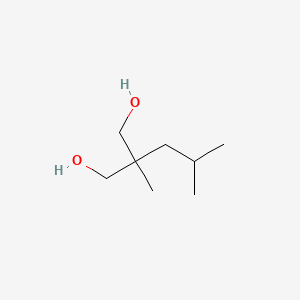
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

